Rosmanol quinone

Description

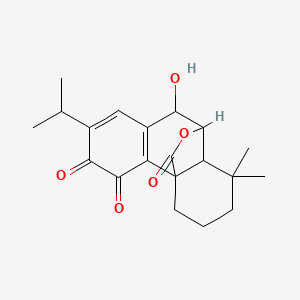

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H24O5 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

8-hydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2(7),5-diene-3,4,15-trione |

InChI |

InChI=1S/C20H24O5/c1-9(2)10-8-11-12(15(23)13(10)21)20-7-5-6-19(3,4)17(20)16(14(11)22)25-18(20)24/h8-9,14,16-17,22H,5-7H2,1-4H3 |

InChI Key |

IQNNDXVLTVLXLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC2=C(C(=O)C1=O)C34CCCC(C3C(C2O)OC4=O)(C)C |

Origin of Product |

United States |

Phytochemical Sourcing and Isolation Methodologies for Rosmanol Quinone

Botanical Sources and Distribution of Rosmanol (B1679572) Quinone

Rosmanol quinone is a constituent of Rosmarinus officinalis (rosemary). Research indicates that rosemary extracts contain a complex mixture of compounds, with phenolic diterpenes, including carnosic acid, carnosol (B190744), and rosmanol derivatives, being particularly abundant and responsible for a significant portion of the plant's bioactivity. nih.govmdpi.comnih.gov While studies have identified various diterpenoid quinones in rosemary, specific distinctions between isomers like rosmadial (B15390024) or this compound can be challenging due to shared fragmentation patterns in analytical techniques. nih.govcore.ac.uk

Extraction Techniques for this compound from Plant Matrix

Various extraction techniques are employed to isolate phytochemicals from rosemary, with the choice of method significantly influencing the yield and profile of extracted compounds, including diterpenoids like this compound. nih.govmdpi.com

Conventional Solvent Extraction Methodologies (e.g., Maceration, Soxhlet)

Conventional solvent extraction methods, such as maceration and Soxhlet extraction, are commonly used for obtaining bioactive compounds from Rosmarinus officinalis. nih.gov Maceration involves soaking plant material in a solvent, while Soxhlet extraction utilizes continuous extraction with a solvent. nih.gov These methods are generally effective in extracting phenolic compounds, including diterpenoids like carnosic acid, carnosol, and rosmanol, which are precursors or related compounds to this compound. nih.govmdpi.com The selection of solvent polarity, temperature, and extraction time are critical parameters in these conventional techniques. nih.govmdpi.com

Advanced Extraction Techniques (e.g., Supercritical Fluid Extraction, Ultrasonic-Assisted Extraction, Microwave-Assisted Extraction)

Advanced extraction techniques offer alternatives that can enhance efficiency, reduce solvent consumption, and potentially improve selectivity for specific compounds.

Supercritical Fluid Extraction (SFE): SFE, particularly using supercritical CO₂, is recognized for its efficiency in extracting lipophilic compounds from plant matrices. mdpi.com Studies suggest that SFE can yield fractions with antioxidant activity comparable to those obtained by other methods, and it has been used to extract key rosemary compounds like carnosic acid. mdpi.com

Ultrasonic-Assisted Extraction (UAE): UAE is a simple, low-cost technique that uses ultrasonic waves to enhance mass transfer, leading to shorter extraction times and reduced solvent usage. mdpi.com Research indicates that UAE, especially with aqueous ethanol (B145695) or methanol, is efficient for extracting phenolic diterpenes from rosemary, with higher yields often observed when solvent polarity decreases. mdpi.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process. mdpi.commdpi.com Studies have employed MAE for analyzing rosemary samples to characterize its bioactive compounds, including phenolic diterpenes. mdpi.com

Advanced Separation and Purification Strategies for this compound

Following extraction, advanced separation and purification techniques are crucial for isolating and obtaining pure this compound from complex rosemary extracts. Chromatography is the primary method employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with Mass Spectrometry (MS/MS), is widely used for the identification and quantification of rosemary constituents, including phenolic diterpenes and their derivatives. mdpi.com Studies have reported the separation of rosmanol isomers and related compounds using HPLC, with analysis times varying depending on the column and method used. mdpi.com For instance, UHPLC–ESI-MS/MS methods have been developed to simultaneously determine carnosic acid, rosmanol, and carnosol in biological samples after rosemary extract administration. mdpi.com

Column Chromatography: Various forms of column chromatography, including normal phase and preparative thin-layer chromatography (TLC), are utilized for purifying diterpenes isolated from rosemary. researchgate.net These techniques allow for the separation of individual compounds based on their polarity and affinity for the stationary phase, enabling the isolation of compounds like rosmanol and its related quinone forms. researchgate.net

Structural Elucidation and Chemical Synthesis of Rosmanol Quinone

Spectroscopic and Spectrometric Characterization of Rosmanol (B1679572) Quinone

The definitive identification and structural elucidation of natural products like Rosmanol quinone are achieved through a combination of advanced spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's atomic connectivity, functional groups, and three-dimensional structure. ucalgary.cauib.no

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structure determination in organic chemistry, providing unparalleled insight into molecular architecture. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed.

¹H NMR Spectroscopy: This technique provides information about the number, type, and chemical environment of hydrogen atoms within the molecule. Chemical shifts (δ) indicate the electronic environment of protons, while coupling constants (J) reveal through-bond connectivity between adjacent protons. lehigh.edu

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. Chemical shifts for ¹³C nuclei are highly sensitive to their electronic environment and hybridization state, distinguishing between types of carbons (e.g., carbonyl, aromatic, aliphatic). lehigh.edu

2D NMR Techniques:

COSY (Correlation Spectroscopy): Maps proton-proton couplings, establishing connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, linking ¹H and ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies through-space proximity between protons, providing insights into the molecule's conformation and relative stereochemistry.

While specific detailed NMR data for this compound were not detailed in the provided search snippets, these techniques are standard for elucidating the structures of complex diterpenoids like those found in Salvia species. researchgate.netresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the exact molecular formula. For this compound (C₂₀H₂₄O₅), HRMS would confirm this elemental composition. nih.gov

Electrospray Ionization MS (ESI-MS): ESI is a soft ionization technique commonly used for polar and thermally labile compounds, often producing protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. mdpi.com

Gas Chromatography-MS (GC-MS): GC-MS is useful for volatile and thermally stable compounds, separating components of a mixture before mass analysis. Fragmentation patterns in GC-MS can aid in structural identification. mdpi.com

Matrix-Assisted Laser Desorption/Ionization MS (MALDI-MS): MALDI is another soft ionization technique, often used for larger molecules or complex mixtures.

The molecular weight of this compound is approximately 344.4 g/mol . nih.gov Fragmentation analysis can reveal the presence of specific structural motifs or substructures.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy are valuable for identifying functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules. Characteristic absorption bands indicate the presence of specific functional groups such as carbonyls (C=O), hydroxyls (O-H), and C-H bonds. Quinone structures typically exhibit strong carbonyl stretching frequencies. ucalgary.calehigh.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for identifying chromophores, such as conjugated π-electron systems found in quinones, which absorb light at specific wavelengths. ucalgary.calehigh.eduijmrpsjournal.com

X-ray Crystallography for Absolute Stereochemical Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of crystalline compounds, including bond lengths, bond angles, and absolute stereochemistry. researchgate.netnih.gov It requires obtaining suitable single crystals of the compound. By analyzing the diffraction pattern of X-rays passing through the crystal, the electron density map can be generated, revealing the atomic positions. nih.gov While X-ray crystallography is a powerful tool for establishing absolute configurations, specific reports detailing its application to this compound were not found in the initial search results. However, for related diterpenoids from Salvia species, X-ray diffraction has been used to establish stereochemistry. researchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD))

Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), provides information about the stereochemistry of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by chiral chromophores within a molecule. researchgate.net This technique is often used in conjunction with theoretical calculations to assign absolute configurations, especially when X-ray crystallography is not feasible or when dealing with non-crystalline samples. researchgate.net Specific ECD data for this compound was not detailed in the provided snippets.

Retrosynthetic Analysis and Total Synthesis Approaches for this compound

The synthesis of complex natural products like this compound can be approached through total synthesis or semisynthesis.

Semisynthesis: this compound has been reported as a product formed during the conversion of carnosol (B190744) quinone in water-containing solvents, where rosmanol is oxidized by carnosol quinone to yield this compound. acs.org Additionally, semisynthetic routes starting from carnosol, an abundant natural product from Salvia species, have been employed to access rosmanol and its derivatives, including rosmaquinone (B1261103) (a related compound). researchgate.netacs.orgthegoodscentscompany.com These approaches leverage the readily available natural precursor to efficiently synthesize target molecules.

Total Synthesis and Retrosynthetic Analysis: While specific total synthesis strategies or detailed retrosynthetic analyses for this compound were not explicitly detailed in the provided search results, the synthesis of related abietane (B96969) diterpenoids, including icetexanes, has been reported. researchgate.net Such syntheses typically involve identifying key disconnections in the target molecule that lead back to simpler, commercially available starting materials. The complexity of the tetracyclic skeleton of this compound would necessitate a carefully planned synthetic strategy, likely involving cycloaddition reactions, functional group interconversions, and stereoselective steps.

Key Synthetic Intermediates and Reaction Pathways

The synthesis of this compound is primarily approached through the oxidation of its phenolic diterpene precursors, such as rosmanol or related compounds. Carnosol, a well-studied antioxidant diterpene, can be oxidized to carnosol quinone nih.gov. Similarly, rosmanol, characterized by its hydroxyl group at C-7 and a complex polycyclic structure, can undergo oxidation to form quinone derivatives.

One pathway involves the oxidation of carnosol. Carnosol, when treated with aqueous sodium bicarbonate, can be transformed into rosmanol herbmedpharmacol.com. Further oxidation of these diterpenes, often in the presence of oxidants or under specific reaction conditions, can lead to the formation of quinone species. For instance, the reaction of carnosol quinone in water-containing solvents can lead to the formation of this compound alongside the regeneration of carnosol, indicating a redox interplay nih.gov. The direct synthesis of this compound from rosmanol would likely involve selective oxidation of the phenolic or hydroquinone-like structures within the diterpene skeleton.

Stereoselective and Stereocontrolled Synthesis Strategies

While specific stereoselective syntheses of this compound itself are not explicitly detailed, the broader field of diterpene synthesis often employs stereoselective methods to control the configuration of chiral centers. The complex abietane skeleton of rosmanol possesses multiple stereocenters. Achieving stereocontrol in the synthesis of this compound would likely involve strategies such as asymmetric catalysis, chiral auxiliaries, or the use of enantiomerically pure starting materials derived from natural sources. Research in related areas, such as the stereoselective synthesis of carbocyclic analogues of nucleoside Q precursors, highlights the importance of controlling stereochemistry through methods like diastereoselective ketone-to-amine conversion and controlled dihydroxylation beilstein-journals.org. Similarly, the synthesis of tri- and tetrasubstituted olefins via 1,6-additions to p-quinone methides demonstrates the application of stereoselective reactions in quinone chemistry nih.gov.

Biomimetic Synthesis Approaches

Biomimetic synthesis aims to replicate natural biosynthetic pathways in the laboratory. For this compound, biomimetic approaches could involve mimicking the enzymatic oxidation processes observed in plants that convert phenolic diterpenes into quinone forms. For example, carnosic acid can be enzymatically dehydrogenated to carnosol, or further oxidized to highly oxidized diterpenes like rosmanol or isorosmanol (B1610377), particularly under oxidative stress conditions nih.gov. These natural transformations, often involving enzymes like cytochrome P450s or peroxidases, provide blueprints for laboratory synthesis. Research into the biomimetic synthesis of related compounds, such as isorosmanol and przewalskin (B13393631) A from (+)-carnosic acid, highlights the use of epoxidation, epoxide ring opening, and lactonization inspired by biogenetic hypotheses nih.gov.

Semisynthesis and Derivatization Strategies from Natural Precursors

Semisynthesis, starting from abundant natural precursors, offers a practical route to access complex molecules like this compound and its analogs.

Chemical Transformations of Rosmanol and Related Diterpenes

Rosmanol and its close relatives, such as carnosol and carnosic acid, are readily available from natural sources like rosemary and sage herbmedpharmacol.combiomedres.ussciopen.com. These compounds serve as excellent starting materials for chemical transformations. Carnosol has been a key precursor for the semisynthesis of various rosmanol derivatives, including rosmanol itself, rosmaquinone, 7-methoxyrosmanol, and epirosmanol (B1649433) researchgate.netacs.orgnih.gov. A common method for obtaining rosmanol from carnosol involves treating carnosol with aqueous sodium bicarbonate in acetone (B3395972) herbmedpharmacol.comresearchgate.net.

The transformation of rosmanol into its quinone form would typically involve oxidation. For example, this compound has been identified as a product formed during the water-stimulated recovery of antioxidant activity from carnosol quinone, suggesting that rosmanol can be oxidized to its quinone derivative nih.gov. Other transformations include methylation, acetylation, and oxidative cleavage of rings. For instance, the cleavage of ring C of rosmanol using lead tetraacetate has been employed in the synthesis of rosmic acid derivatives researchgate.net.

Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

The synthesis of this compound analogs is crucial for understanding how structural modifications impact biological activity, particularly in SAR studies. By systematically altering functional groups or the core structure, researchers can identify key features responsible for desired effects.

Derivatization strategies often focus on modifying the hydroxyl groups, the quinone moiety, or the diterpene skeleton. For example, studies on quinone derivatives have explored modifications like chlorination or the addition of piperazine (B1678402) moieties to explore antibacterial activity mdpi.com. Synthesis of this compound analogs could involve:

Oxidation of Rosmanol Derivatives: Synthesizing various rosmanol derivatives first and then oxidizing them to their respective quinones.

Modification of the Quinone Core: If a stable this compound intermediate can be synthesized, further modifications on the quinone ring, such as addition reactions or substitutions, could be explored.

Synthesis of Related Quinones: Research into quinones as antibacterial agents has involved designing and synthesizing pyrimidoisoquinolinquinones, demonstrating that diverse quinone scaffolds can be created and tested for activity mdpi.comnih.gov. Similarly, studies on the SAR of phenolic diterpenes from Salvia officinalis have focused on modifications to understand their biological effects sciopen.com.

The ability to generate libraries of this compound analogs would facilitate comprehensive SAR studies, enabling the identification of compounds with optimized potency and selectivity for specific biological targets.

In Vitro Biological Activities and Molecular Mechanistic Investigations of Rosmanol Quinone

Antioxidant and Redox Modulation Capacities of Rosmanol (B1679572) Quinone

Direct and comprehensive in vitro studies quantifying the antioxidant and redox modulating capacities of isolated rosmanol quinone are not widely documented. The antioxidant properties of rosemary extracts are well-established and are generally attributed to a synergistic effect of their phenolic components, including the potential contribution of quinone derivatives.

Cellular Antioxidant Enzyme Induction (e.g., Superoxide Dismutase (SOD), Catalase, Catalase, Glutathione (B108866) Peroxidase (GPx))

There is a lack of specific research investigating the direct effect of this compound on the induction of cellular antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). Research on related compounds from rosemary has shown modulation of these enzymes, but such effects have not been specifically attributed to this compound.

Modulation of Intracellular Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Levels

Scientific literature detailing the specific modulatory effects of this compound on intracellular levels of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) is scarce. One study identified this compound (RQ) as a small molecule that can induce the condensation of β-catenin, a key protein in cellular signaling condensates.com. While this study focused on oncogenic pathways, it did not investigate the effects on ROS or RNS levels in the context of antioxidant activity.

Nrf2/ARE Pathway Activation and Downstream Target Gene Regulation

The activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a key mechanism for cellular protection against oxidative stress. Some research on carnosol (B190744), a related diterpene, suggests that its conversion to a quinone species may be involved in the activation of the Nrf2 pathway. This occurs through the modification of Keap1, a protein that regulates Nrf2. However, direct evidence of this compound activating the Nrf2/ARE pathway and regulating its downstream target genes has not been specifically reported.

Anti-inflammatory Pathways and Immunomodulatory Effects of this compound (in vitro models)

While the anti-inflammatory properties of rosemary and its primary constituents like rosmanol and carnosic acid are well-documented, specific studies on the anti-inflammatory effects of this compound are limited.

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide (NO), Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6))

There is a notable absence of specific in vitro data on the inhibitory effects of this compound on the production of key pro-inflammatory mediators such as Nitric Oxide (NO), Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). Studies on the parent compound, rosmanol, have shown significant inhibition of NO and PGE2 production in macrophage cell lines. However, these findings cannot be directly attributed to this compound without further investigation.

Modulation of NF-κB Signaling Pathway Components

Rosmanol has been shown to be a potent modulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. In vitro studies demonstrate that rosmanol interferes with several key components of this pathway. Specifically, treatment with rosmanol has been observed to reduce the translocation of NF-κB subunits into the nucleus by preventing the degradation and phosphorylation of the inhibitory protein IκB (Inhibitor of kappa B). nih.govacs.orgresearchgate.net By blocking the phosphorylation and subsequent degradation of IκB, rosmanol effectively halts the activation and nuclear translocation of NF-κB, which in turn suppresses the transcription of downstream inflammatory genes. researchgate.netresearchgate.net

This inhibitory effect on NF-κB is also linked to rosmanol's ability to suppress upstream signaling molecules. Research indicates that rosmanol inhibits the phosphorylation of mitogen-activated protein kinases (MAPK) such as ERK1/2 and p38, as well as the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.govacs.org The downregulation of these upstream kinases interferes with the signaling cascade that leads to NF-κB activation. nih.govacs.orgresearchgate.net Therefore, rosmanol modulates NF-κB signaling through a multi-level approach, targeting both the central IκB/NF-κB axis and its upstream regulatory kinases.

Inflammasome Pathway Regulation (e.g., NLRP3 Inflammasome)

Current scientific literature based on the conducted searches does not provide direct evidence for the regulation of the inflammasome pathway, such as the NLRP3 inflammasome, by this compound specifically. However, studies on other closely related polyphenolic diterpenes from rosemary, such as carnosic acid, have identified them as potent inhibitors of the NLRP3 inflammasome. nih.gov Carnosic acid has been shown to reduce NLRP3 expression by blocking NF-κB activation and to inhibit inflammasome assembly and activation by suppressing mitochondrial ROS production. nih.gov While these findings suggest that compounds from rosemary can modulate inflammasome activity, further research is required to specifically elucidate the role of this compound in this pathway.

Lipopolysaccharide (LPS)-Induced Cellular Response Modulation in Macrophage Models

Rosmanol demonstrates significant inhibitory effects on cellular responses induced by lipopolysaccharide (LPS) in macrophage models, such as the murine RAW 264.7 cell line. nih.govacs.orgmdpi.com LPS, a component of Gram-negative bacteria walls, is a potent activator of macrophages, leading to a strong inflammatory response. researchgate.netnih.gov

In this model, rosmanol markedly inhibits the LPS-stimulated expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and gene levels. nih.govacs.orgresearchgate.net Consequently, the production of their respective downstream inflammatory mediators, nitric oxide (NO) and prostaglandin E2 (PGE2), is significantly reduced. acs.orgresearchgate.net The mechanism for this modulation involves the downregulation of key signaling pathways, including NF-κB, STAT3 (Signal Transducer and Activator of Transcription 3), C/EBP (CCAAT/enhancer-binding protein), and MAPK. nih.govmdpi.com By inhibiting these pathways, rosmanol effectively blunts the inflammatory cascade initiated by LPS in macrophages. nih.govresearchgate.net

Impact on Cytokine and Chemokine Expression Profiles

The anti-inflammatory activity of rosmanol extends to its ability to modulate the expression of various cytokines and chemokines. In studies involving related abietane (B96969) diterpenes, including carnosol, these compounds were found to significantly blunt the gene expression of pro-inflammatory cytokines like Interleukin-1α (IL-1α) and Interleukin-6 (IL-6) in LPS-stimulated macrophages. mdpi.com Furthermore, the expression of key chemokines, such as CCL5 (RANTES) and CXCL10 (IP-10), was also downregulated. mdpi.com

In a study focused on a rheumatoid arthritis model, rosmanol, particularly in combination with carnosol, was shown to decrease the serum levels of pro-inflammatory cytokines, including IL-6, Tumor Necrosis Factor-α (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1). mdpi.com Similarly, rosmarinosin A, a related compound, was found to inhibit the production of TNF-α, IL-1β, and IL-6 in LPS-activated macrophages in a concentration-dependent manner. mdpi.com These findings collectively indicate that rosmanol and its related compounds can alter the expression profile of cytokines and chemokines to suppress inflammatory responses.

Anti-proliferative and Apoptotic Effects of this compound in Cellular Models

Inhibition of Cell Proliferation and Viability Assays (e.g., MTT, SRB, CCK-8)

Rosmanol has demonstrated notable anti-proliferative effects in cancer cell models. Cell viability assays, which measure the metabolic activity and growth of cells, are used to quantify these effects. For instance, in a study using the human colon adenocarcinoma cell line COLO 205, rosmanol was shown to induce a strong apoptotic response that inhibited cell proliferation. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological function, was determined in this context.

| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect | IC50 Value |

|---|---|---|---|---|---|

| COLO 205 (Human Colon Adenocarcinoma) | Apoptotic Ratio Assessment | 50 µM | 24 hours | 51% of cells underwent apoptosis | ~42 µM |

Assays like the MTT, SRB, and CCK-8 are standard colorimetric methods used to assess cell viability and proliferation. researchgate.netnih.govresearchgate.net These assays rely on the metabolic activity of viable cells to convert a substrate into a colored product, allowing for the quantification of cell numbers. nih.govdojindo.com The data available for rosmanol confirms its ability to reduce cancer cell viability effectively.

Induction of Apoptosis Mechanisms (e.g., Caspase Activation, PARP Cleavage, DNA Fragmentation, Annexin V Staining)

Detailed mechanistic studies have revealed that rosmanol induces apoptosis, or programmed cell death, in cancer cells through the activation of multiple signaling cascades. The process involves a series of well-defined molecular events leading to cell dismantling.

Caspase Activation : A central feature of apoptosis is the activation of a family of cysteine proteases known as caspases. springernature.com Research on human colon adenocarcinoma cells (COLO 205) showed that rosmanol treatment leads to the cleavage and activation of initiator caspases, including pro-caspase-8 and pro-caspase-9, as well as the executioner pro-caspase-3. The activation of caspase-8 indicates the involvement of the extrinsic (death receptor) pathway, while caspase-9 activation points to the intrinsic (mitochondrial) pathway.

PARP Cleavage : Once activated, executioner caspases like caspase-3 cleave a variety of cellular substrates, including Poly (ADP-ribose) polymerase (PARP). nih.gov PARP is an enzyme involved in DNA repair, and its cleavage by caspase-3 is a hallmark of apoptosis. nih.govnih.gov Studies confirm that rosmanol-induced apoptosis involves the cleavage of PARP.

DNA Fragmentation : The apoptotic cascade initiated by rosmanol culminates in the fragmentation of nuclear DNA. The activation of caspase-3 leads to the cleavage of the DNA Fragmentation Factor (DFF-45). This event releases the active nuclease DFF-40, which then translocates to the nucleus and degrades chromosomal DNA into fragments.

Further investigation into the molecular mechanism has shown that rosmanol increases the expression of the death receptor Fas and its ligand (FasL), initiating the extrinsic pathway. It also modulates proteins in the Bcl-2 family, such as activating Bid and mobilizing Bax from the cytosol to the mitochondria. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which is a key step in activating the intrinsic apoptotic pathway.

Cell Cycle Arrest Analysis at Specific Phases (e.g., G0/G1, S, G2/M)

While direct studies on this compound's effect on cell cycle arrest are not extensively detailed in the available research, investigations into structurally related quinones and precursor compounds from Rosmarinus officinalis provide significant insights. Anticancer quinones have been demonstrated to induce cell cycle arrest, particularly in the G2/M phase. nih.gov For instance, the antitumor quinone 3,6-diaziridinyl-1,4-benzoquinone (DZQ) was shown to arrest human osteosarcoma Saos-2 cells and human colonic carcinoma HCT116 cells in the G2/M phase. nih.gov This effect is often associated with the induction of p21, an upstream regulator of the retinoblastoma gene product pRb. nih.gov

Similarly, carnosol and carnosic acid, antioxidant polyphenols also found in rosemary and structurally related to rosmanol, have been shown to inhibit the proliferation of Caco-2 cells by inducing an accumulation of cells in the G2/M phase of the cell cycle. nih.gov Specifically, carnosol appears to exert its primary effect after prometaphase, leading to an increase in cyclin B1 protein levels, while carnosic acid arrests cells before prometaphase, associated with a reduction in cyclin A levels. nih.gov These findings suggest that different but related phytochemicals can arrest cell division at distinct points within the G2/M phase by influencing the levels of different cyclin proteins. nih.gov Some chalcone derivatives have also been observed to induce a significant G2/M arrest in ovarian cancer cell lines. mdpi.com

| Compound | Cell Line | Phase of Arrest | Associated Molecular Changes |

|---|---|---|---|

| Anticancer Quinones (e.g., DZQ) | HCT116, Saos-2 | G2/M | Induction of p21 nih.gov |

| Carnosol | Caco-2 | G2/M (post-prometaphase) | Increase in cyclin B1 protein levels nih.gov |

| Carnosic Acid | Caco-2 | G2/M (pre-prometaphase) | Reduction in cyclin A levels nih.gov |

Modulation of Autophagy Pathways and Autophagosome Formation

The formation of autophagosomes is a critical step in autophagy, a lysosomal degradation process essential for cellular homeostasis. nih.govresearchgate.net This process involves the generation of an initial isolation membrane, or phagophore, which expands and encloses cytoplasmic components to form a double-membraned autophagosome. nih.govresearchgate.net While direct evidence detailing the effects of this compound on autophagy is limited, studies on other quinone compounds provide a framework for potential mechanisms. For example, Thymoquinone (B1682898) (TQ) has been shown to modulate autophagy in human colorectal HT-29 cells and can inhibit the autophagic flux in glioblastoma cells, which blunts the formation of autophagolysosomes. researchgate.net This inhibition can lead to an accumulation of LC3-II and p62 due to a decrease in autophagosome degradation. researchgate.net

The process of autophagosome formation is complex, involving multiple autophagy-related (Atg) proteins. nih.gov The induction of autophagy leads to the gathering of Atg proteins at the autophagosome formation site. researchgate.net The isolation membrane expands by receiving phospholipids (B1166683) from other organelles like the endoplasmic reticulum, a process driven by lipid transfer and scrambling proteins such as Atg2 and Atg9. nih.govresearchgate.net How this compound might interact with these specific proteins or pathways remains an area for future investigation.

Inhibition of Angiogenesis-Related Processes in Endothelial Cell Models

Angiogenesis, the formation of new blood vessels, is a critical process in tumor development. doi.org Several compounds containing a quinone moiety have demonstrated potent antiangiogenic activity. doi.orgnih.gov For instance, the cannabinoid quinone HU-331 is a strong antiangiogenic agent, inhibiting angiogenesis at nanomolar concentrations. doi.orgnih.gov Its mechanism involves the direct induction of apoptosis in vascular endothelial cells, without altering the expression of pro- and antiangiogenic cytokines and their receptors. doi.orgnih.gov

Compounds structurally related to this compound, derived from rosemary, have also been shown to possess anti-angiogenic properties. Rosmanol itself was found to inhibit the endothelial tube formation of human umbilical vein endothelial cells. researchgate.net Furthermore, carnosol and carnosic acid, two other major components of rosemary, modulate key steps in the angiogenic process. researchgate.net They have been shown to inhibit cytokine-induced adhesion molecule expression, monocyte adhesion to endothelial cells, and the formation of capillary tubes by endothelial cells. researchgate.net Rosmarinic acid, another compound from rosemary, inhibits multiple steps of angiogenesis, including the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVEC). nih.gov This anti-angiogenic potential may be linked to its anti-oxidative activity and subsequent inhibition of ROS-associated VEGF expression. nih.gov

| Compound | Model | Observed Anti-Angiogenic Effects |

|---|---|---|

| Rosmanol | Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibition of endothelial tube formation researchgate.net |

| HU-331 (Cannabinoid Quinone) | Vascular Endothelial Cells, Rat Aortic Ring Assay | Induces apoptosis of endothelial cells; inhibits angiogenesis ex vivo doi.orgnih.gov |

| Carnosol / Carnosic Acid | Endothelial and Tumor Cells | Inhibit capillary tube formation; induce apoptosis researchgate.net |

| Rosmarinic Acid | Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibits proliferation, migration, adhesion, and tube formation nih.gov |

Epigenetic Modifications (e.g., Histone Deacetylase (HDAC) Inhibition, DNA Methyltransferase (DNMT) Modulation)

Epigenetic modifications, such as DNA methylation and histone acetylation, play a crucial role in gene regulation and are often dysregulated in diseases like cancer. amegroups.orgwaocp.com Enzymes like DNA methyltransferases (DNMTs) and histone deacetylases (HDACs) are key players in establishing and maintaining these epigenetic marks. amegroups.orgnih.gov There is currently limited direct research on the specific effects of this compound on epigenetic enzymes.

However, many natural compounds, particularly flavonoids and polyphenols, are known to modulate epigenetic mechanisms. mdpi.com These compounds can exhibit anticancer potential by inhibiting the activity of enzymes involved in epigenetic regulation, including HDACs and DNMTs. mdpi.com For example, the flavonoid luteolin can reduce the expression of DNMT1 and HDACs in a dose-dependent manner in colorectal tumor cells. mdpi.com Similarly, kaempferol has been shown to inhibit the activity of several human HDAC enzymes and can bind to DNMT1, downregulating the methylation of a tumor suppressor gene. mdpi.com The inhibition of DNMTs and HDACs by small-molecule drugs can lead to the reactivation of silenced tumor suppressor genes, resulting in growth arrest and cell death in cancer cells. waocp.commdpi.com Given that this compound is a polyphenolic compound, it is plausible that it may also possess epigenetic modulatory properties, though this requires direct experimental validation.

Neuroprotective Potential of this compound in Cellular and Ex Vivo Models

Protection Against Oxidative Stress-Induced Neuronal Damage

Oxidative stress is a significant contributor to the pathogenesis of several neurodegenerative diseases, where an excess of reactive oxygen species (ROS) leads to neuronal damage and cell death. frontiersin.orgnih.gov Natural antioxidants are considered a promising strategy for neuroprotection. frontiersin.org Extracts from Rosmarinus officinalis, a source of rosmanol and its precursors, have demonstrated notable neuroprotective effects against oxidative stress. nih.gov

In vitro studies have shown that rosemary extract can protect human dopaminergic SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced cytotoxicity and apoptosis. nih.gov This protection is associated with the attenuation of mitochondrial membrane potential disruption and the suppression of pro-apoptotic proteins like Bax and Caspase-3. nih.gov The phenolic compounds within rosemary, such as carnosic acid and rosmarinic acid, are key contributors to these effects. nih.govmdpi.com Carnosic acid, which can be oxidized to form other compounds including rosmanol, exerts neuroprotective effects by scavenging ROS and activating the Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes. mdpi.commdpi.com Similarly, rosmarinic acid has been shown to protect neuronal cells from H₂O₂-induced apoptosis by reducing ROS and activating heme oxygenase-1 (HO-1). mdpi.com Quinones, as a class, are also being investigated for their neuroprotective activities, in part through their ability to modulate cellular redox states. nih.gov

Modulation of Neuroinflammation Markers in Glial Cell Models

Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a common feature of neurodegenerative disorders. nih.govsemanticscholar.org While specific studies on this compound's impact on glial cells are not widely available, the anti-inflammatory properties of related flavonoids and compounds from rosemary suggest a potential role in modulating neuroinflammation. Microglia, the resident immune cells of the central nervous system, are a primary target for therapeutic intervention in neuroinflammation. nih.gov

Flavonoids such as apigenin and luteolin have been shown to possess anti-inflammatory and neuroprotective properties by modulating microglial activation. nih.gov They can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in microglia. nih.gov Apigenin has been observed to reduce microglial activation and modulate the expression of inflammatory markers. frontiersin.org Given that rosmanol is a polyphenolic diterpene with known anti-inflammatory effects, it is plausible that this compound could also modulate neuroinflammatory pathways in glial cells. It is known to potently inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key inflammatory enzymes, in macrophage cell lines by downregulating signaling pathways like NF-κB and STAT3. researchgate.net These pathways are also central to the inflammatory response in glial cells, suggesting a promising avenue for future research into the neuroprotective effects of this compound.

Synaptic Plasticity and Neurotrophic Factor Regulation (in vitro)

Direct in vitro studies specifically investigating the effects of this compound on synaptic plasticity and the regulation of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) are not extensively detailed in the current body of scientific literature. Neurotrophins like BDNF are known to be crucial regulators of synaptic plasticity, and their expression can be modulated by neuronal activity. nih.gov While various polyphenolic compounds are generally studied for their neuroprotective effects, specific data elucidating the direct interaction of this compound with pathways governing synaptic strength or neurotrophin expression in hippocampal neurons or other relevant cell models remains an area for future research. sciopen.comnih.gov

Attenuation of Protein Aggregation (e.g., Aβ, α-synuclein) in cellular models

There is a lack of specific in vitro research demonstrating the direct effects of this compound on the aggregation of proteins central to neurodegenerative diseases, such as amyloid-beta (Aβ) and alpha-synuclein (α-synuclein). The aggregation of these proteins is a key pathological feature in conditions like Alzheimer's and Parkinson's disease, respectively. mdpi.com While other quinone-containing compounds, such as α-tocopherol quinone, have been shown to inhibit Aβ fibril formation and disaggregate preformed fibrils in vitro nih.gov, similar cellular model-based investigations for this compound have not been prominently reported. The potential for this compound to interfere with the nucleation or elongation phases of Aβ or α-synuclein fibrillization is yet to be determined experimentally. frontiersin.orgnih.govcam.ac.uk

Antimicrobial and Antiviral Activities of this compound (in vitro)

The antimicrobial and antiviral properties of compounds derived from rosemary (Rosmarinus officinalis) are well-documented, although research often focuses on crude extracts or major components like carnosic acid and rosmanol rather than specifically on this compound. The quinone structure is recognized for its role in biological activities, including antimicrobial actions. nih.govmdpi.com

In vitro studies demonstrate that extracts from Rosmarinus officinalis, which contain precursors to this compound, exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. researchgate.net The mechanism for quinone-related compounds may involve targeting the bacterial quinone pool, which is a key component of the respiratory chain, thereby disrupting cellular energy production. researchgate.netmdpi.com Furthermore, rosemary extracts have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics. For instance, aqueous and methanolic extracts of rosemary have demonstrated the ability to inhibit biofilm formation in Pseudomonas aeruginosa by downregulating the expression of virulence genes such as algD and pelA. researchgate.net Similarly, nanobiosystems incorporating rosemary essential oil have been shown to strongly inhibit the adherence and biofilm development of Candida species on catheter surfaces. nih.gov

Table 1: In Vitro Antibacterial and Antibiofilm Activity of Rosemary Extracts Note: The studies cited below used extracts or essential oils from Rosmarinus officinalis, not isolated this compound. The activity is attributed to a complex mixture of compounds.

| Target Microorganism | Strain | Test Substance | Observed Effect | Reference |

| Pseudomonas aeruginosa | Clinical Isolates | Aqueous & Methanolic Extracts | Inhibition of biofilm formation; Downregulation of algD and pelA genes. | researchgate.net |

| Staphylococcus aureus | - | Methanolic Extract | Growth inhibition zone of 8-15 mm reported in one study. | researchgate.net |

| Pseudomonas aeruginosa | - | Methanolic Extract | Growth inhibition zone of 15-18 mm; Prevention of biofilm formation at >62.5 mg/ml. | researchgate.net |

| Candida albicans | Clinical Strain | Rosemary Essential Oil Nanoparticles | Strongly inhibited adherence and biofilm development on catheter surfaces. | nih.gov |

| Candida tropicalis | Clinical Strain | Rosemary Essential Oil Nanoparticles | Strongly inhibited adherence and biofilm development on catheter surfaces. | nih.gov |

Extracts and essential oils from rosemary have demonstrated significant in vitro antifungal activity against a range of pathogenic fungi. Studies have shown a clear inhibitory effect on the growth of Penicillium digitatum, the causal agent of green mold in citrus. cabidigitallibrary.org The essential oil of R. officinalis has also been found to be very active against pathogenic fungi affecting wheat, including Fusarium oxysporum, F. culmorum, and F. poae, with the fungal strains showing high sensitivity. researchgate.net Furthermore, both aqueous and ethanolic extracts of rosemary have exhibited strong antimicrobial properties against various strains of Candida albicans. nih.gov While these effects are promising, they are attributable to the complex mixture of phytochemicals in the extracts, and the specific contribution of this compound has not been isolated. The general class of naphthoquinones has also been identified as potent antifungal agents, suggesting the quinone moiety is crucial for this activity. nih.gov

Table 2: In Vitro Antifungal Activity of Rosemary Extracts Note: The studies cited below used extracts or essential oils from Rosmarinus officinalis, not isolated this compound.

| Target Fungus | Test Substance | Observed Effect | Reference |

| Penicillium digitatum | Essential Oil & Methanolic Extract | Inhibition of mycelial growth and spore germination. | cabidigitallibrary.org |

| Fusarium oxysporum | Essential Oil | Significant inhibitory effect. | researchgate.net |

| Fusarium culmorum | Essential Oil | Significant inhibitory effect. | researchgate.net |

| Fusarium poae | Essential Oil | Significant inhibitory effect. | researchgate.net |

| Candida albicans | Ethanolic & Ethyl Acetate Extracts | Strong antimicrobial activity, with MICs as low as 12.5-25 ppm for some strains. | nih.gov |

The antiviral potential of rosemary components has been observed in several in vitro models. Extracts from rosemary have been shown to potently inhibit Zika Virus (ZIKV) replication in human dermal fibroblasts, acting both by directly targeting virus particles and by interfering with later stages of the viral life cycle post-entry. biorxiv.org Carnosic acid, a diterpene precursor to rosmanol and its quinone derivative nih.gov, has demonstrated antiviral activity against various viruses, including Herpes Simplex Virus 2 (HSV-2). nih.gov Computational studies have also suggested that compounds from Rosmarinus officinalis, including rosmanol, may act as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in viral replication. nih.gov

Table 3: In Vitro Antiviral Activity of Rosemary Extracts and Related Compounds Note: The studies cited below used extracts or specific related compounds, not isolated this compound.

| Target Virus | Cell Line / Model | Test Substance | Observed Effect | Reference |

| Zika Virus (ZIKV) | Human Dermal Fibroblasts (HFF-1) | Rosemary Extract (RE) | Potent inhibition of ZIKV replication; IC50 = 17.92 µg/mL post-infection. | biorxiv.org |

| Herpes Simplex Virus 2 (HSV-2) | Vero & HeLa cells | Carnosic Acid | Significant inhibition of viral replication. | nih.gov |

| SARS-CoV-2 | Computational (in silico) | Rosmanol | Identified as a potential inhibitor of the main protease (Mpro). | nih.gov |

Enzyme Modulation and Receptor Interaction Studies of this compound

Research into the direct molecular targets of this compound is often linked to studies of its precursor, rosmanol. In vitro studies on rosmanol have provided significant insights into its capacity to modulate key enzymes and cellular pathways, particularly those related to inflammation and apoptosis.

Rosmanol has been shown to be a potent inhibitor of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. researchgate.netacs.org These two enzymes are critical mediators of the inflammatory response. The inhibitory mechanism involves the downregulation of multiple signaling pathways, including mitogen-activated protein kinase (MAPK), nuclear factor-κB (NF-κB), and signal transducer and activator of transcription 3 (STAT3). acs.org By preventing the degradation of the inhibitor κB (IκB), rosmanol blocks the translocation of the NF-κB transcription factor to the nucleus, thereby suppressing the gene expression of iNOS and COX-2. acs.org

In the context of oncology, rosmanol has been demonstrated to induce apoptosis in human colon adenocarcinoma (COLO 205) cells. researchgate.net This effect is mediated through the engagement of both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways. Rosmanol treatment increased the expression of the Fas receptor and its ligand (FasL), leading to the activation of caspase-8. This, in turn, activates the mitochondrial pathway through cleavage of the Bid protein, resulting in the release of cytochrome c and subsequent activation of caspases-9 and -3. researchgate.net

Furthermore, large-scale inverse molecular docking studies have been performed to identify potential protein targets for major rosemary diterpenes, including rosmanol. nih.gov These computational analyses predict interactions with a wide array of human and pathogenic proteins, suggesting potential roles in anticoagulation, antiparasitic activity, and the modulation of metabolic and cell signaling pathways. nih.gov

Table 4: In Vitro Enzyme Modulation and Receptor Interaction by Rosmanol Note: The compound tested in these studies is Rosmanol, the direct precursor to this compound.

| Target Enzyme/Receptor/Pathway | Cellular Model | Observed Effect | Mechanism | Reference |

| Inducible Nitric Oxide Synthase (iNOS) | RAW 264.7 Macrophages | Marked inhibition of protein and gene expression. | Downregulation of NF-κB, MAPK, and STAT3 signaling pathways. | researchgate.netacs.org |

| Cyclooxygenase-2 (COX-2) | RAW 264.7 Macrophages | Marked inhibition of protein and gene expression. | Downregulation of NF-κB, MAPK, and STAT3 signaling pathways. | researchgate.netacs.org |

| Nuclear Factor-κB (NF-κB) | RAW 264.7 Macrophages | Reduced translocation of NF-κB subunits to the nucleus. | Prevention of IκB degradation and phosphorylation. | acs.org |

| Fas Death Receptor (Fas/CD95) | COLO 205 Human Colon Adenocarcinoma Cells | Increased expression of Fas and FasL. | Initiation of the extrinsic apoptosis pathway. | researchgate.net |

| Caspase Cascade (Caspase-8, -9, -3) | COLO 205 Human Colon Adenocarcinoma Cells | Activation of pro-caspases to their active forms. | Mediated apoptosis through both extrinsic and intrinsic pathways. | researchgate.net |

| K-Ras GTPase | In Silico (Inverse Docking) | Predicted strong binding interaction. | Potential modulation of cell signaling pathways. | nih.gov |

| Peroxisome proliferator-activated receptor (PPARδ) | In Silico (Inverse Docking) | Predicted strong binding interaction. | Potential regulation of lipid metabolism. | nih.gov |

Inhibition or Activation of Key Metabolic Enzymes (e.g., Aldose Reductase, Acetylcholinesterase)

Aldose Reductase: Aldose reductase is an enzyme implicated in the development of diabetic complications. nih.govunits.it While some natural compounds, including rosmarinic acid, have been investigated as aldose reductase inhibitors, specific data on the activity of this compound against this enzyme is lacking. nih.gov Research into differential inhibitors of aldose reductase is ongoing, with a focus on identifying compounds that can selectively block its detrimental activities. mdpi.commdpi.com

Acetylcholinesterase: Acetylcholinesterase inhibitors are used in the management of neurodegenerative diseases. mdpi.comnih.gov Extracts from Rosmarinus officinalis (rosemary) have demonstrated acetylcholinesterase inhibitory activity, which is often attributed to the presence of various polyphenolic compounds. mdpi.comnih.gov However, specific in vitro studies quantifying the direct inhibitory effect of isolated this compound on acetylcholinesterase are not available.

Interaction with Membrane Receptors and Ion Channels

The direct interaction of this compound with specific membrane receptors and ion channels has not been a primary focus of published research. The modulation of ion channels is a recognized mechanism for various phytochemicals, but specific data for this compound is absent. nih.govfrontiersin.orgmdpi.commdpi.com Similarly, while the interaction of plant-derived compounds with cellular membranes is a known phenomenon, the specific effects of this compound on membrane properties and receptor function have not been elucidated. nih.gov

Protein Kinase and Phosphatase Modulation

The influence of this compound on the activity of protein kinases and phosphatases is another area where specific research is limited. While the broader class of polyphenols has been shown to modulate various signaling pathways, the precise effects of this compound remain to be investigated.

Protein Kinase: Studies on the related compound rosmanol have shown that it can inhibit signaling pathways involving protein kinases such as MAPK and PI3K/Akt. acs.orgnih.govresearchgate.net Rosmanol has been demonstrated to downregulate inflammatory gene expression by interfering with these signaling cascades. acs.orgnih.govresearchgate.net Furthermore, rosmanol has been shown to induce apoptosis in breast cancer cells by regulating the PI3K/AKT and STAT3/JAK2 signaling pathways. semanticscholar.org However, it is important to note that these findings are specific to rosmanol, and similar detailed mechanistic studies on this compound are not currently available.

Phosphatase: The modulation of alkaline phosphatase isoenzymes by other compounds has been studied in the context of cancer research, but there is no specific information available regarding the effects of this compound on these or other phosphatases. nih.gov

Structure Activity Relationship Sar Studies and Analog Design for Rosmanol Quinone

Identification of Pharmacophores and Key Structural Motifs for Biological Activity

The chemical structure of rosmanol (B1679572) quinone, characterized by a tetracyclic framework and a quinone moiety researchgate.net, suggests that the quinone functional group is a critical determinant of its biological activity. This moiety is known to participate in redox cycling, a mechanism central to the antioxidant properties observed in related compounds nih.govacs.org. The interconversion between carnosol (B190744) quinone, rosmanol, and rosmanol quinone highlights the dynamic redox chemistry involving these structures, where the quinone group likely acts as an electron acceptor or donor nih.govacs.org. While specific pharmacophores for this compound have not been definitively elucidated, its structural similarity to other biologically active diterpenoids from rosemary implies potential interactions with cellular targets involved in inflammatory and proliferative pathways, as seen with carnosol which targets pathways like NFκB, PI3K/Akt, and apoptosis-related proteins researchgate.net.

Computational Chemistry Approaches in SAR Elucidation

Computational methods are indispensable tools for dissecting SAR and guiding analog design. While direct computational studies specifically focused on this compound are limited in the available literature, insights can be drawn from studies on related compounds.

Molecular Docking and Molecular Dynamics Simulations with Target Proteins

Molecular docking and molecular dynamics (MD) simulations are powerful techniques for predicting ligand-protein interactions and understanding dynamic binding behaviors. Studies involving carnosol, a related rosemary diterpenoid, have utilized these methods to identify potential therapeutic targets, such as TP53 and Hsp90α, revealing strong binding affinities and stable conformations researchgate.net. Similar computational approaches could be applied to this compound to predict its binding modes with various protein targets relevant to inflammation or cancer, thereby elucidating its SAR. However, specific published data on this compound employing these techniques remain scarce.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes mathematical relationships between the chemical structure of compounds and their biological activity. This approach is crucial for predicting the activity of novel analogs. While no QSAR models specifically developed for this compound have been identified, the principles of QSAR could be applied to a series of this compound derivatives to identify key structural descriptors that correlate with desired biological effects, such as antioxidant capacity or antiproliferative activity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional structural features of a molecule necessary for biological activity. Virtual screening then uses these pharmacophore models to rapidly search large databases for compounds with similar features. These techniques are vital for drug discovery. Although not directly applied to this compound in the reviewed literature, pharmacophore modeling could be employed to define the critical structural requirements for this compound's activity, potentially identifying novel scaffolds or modifications that enhance its efficacy.

Design, Synthesis, and Biological Evaluation of this compound Analogs

The synthesis of analogs allows for systematic exploration of SAR and the development of compounds with improved properties.

Modifications on the Quinone Moiety (e.g., substitutions, reduction states)

Research has demonstrated the semisynthesis of various abietane-type diterpenes, including rosmaquinone (B1261103) (a related quinone structure) and other rosmanol derivatives, starting from naturally abundant compounds like carnosol acs.orgnih.govresearchgate.net. These semisynthetic efforts aim to access compounds that are present in low quantities in nature, enabling their biological evaluation for activities such as cytotoxicity and antimicrobial effects acs.orgnih.gov. The inherent redox activity of the quinone moiety in this compound suggests that modifications to this functional group, such as altering its oxidation state or introducing substituents on the ring system, could significantly impact its biological profile and antioxidant potential acs.org. For instance, the conversion of carnosol quinone to this compound and carnosol under aqueous conditions highlights the dynamic redox chemistry, implying that manipulating the quinone state could modulate activity nih.govacs.org. While direct analog synthesis and evaluation specifically targeting this compound's quinone moiety are not extensively detailed, the successful synthesis and testing of related diterpene derivatives underscore the potential for designing this compound analogs by modifying its core structure, particularly the quinone system, to optimize its therapeutic attributes.

Advanced Analytical and Bioanalytical Methodologies for Rosmanol Quinone

Electroanalytical Methods for Redox Characterization and Quantification

Electroanalytical techniques offer sensitive and selective approaches for investigating the redox properties and quantifying electroactive compounds like quinones. These methods leverage the electrochemical behavior of analytes at electrode surfaces, providing insights into their oxidation and reduction potentials, electron transfer kinetics, and concentrations.

Cyclic Voltammetry (CV) is a primary technique for characterizing the redox behavior of compounds. It involves sweeping the electrode potential between two limits and measuring the resulting current. For quinone derivatives, CV can reveal distinct oxidation and reduction peaks, indicative of electron transfer processes. Studies on related phenolic compounds, such as rosmarinic acid, demonstrate pH-dependent redox mechanisms involving the oxidation of catechol groups, with peak potentials shifting linearly with pH, indicating proton-coupled electron transfer researchgate.net. Research has also indicated the formation of "quinone derivatives of rosmanol (B1679572) (rosmanol quinone)" through the oxidation of rosmanol, suggesting its potential electroactivity acs.org. While specific electrochemical data for this compound is limited in the reviewed literature, its quinone structure implies it would undergo reversible or quasi-reversible redox reactions, amenable to CV analysis.

Electrochemical Impedance Spectroscopy (EIS) is another powerful tool that provides information about the interfacial properties of electrochemical systems. By applying a small AC voltage and measuring the impedance response over a range of frequencies, EIS can elucidate charge transfer resistance, double-layer capacitance, and diffusion processes researchgate.netrsc.org. This technique can be valuable for studying the surface interactions of this compound when immobilized or when used in sensor development, providing insights into binding events and surface modifications nih.govmdpi.com.

Other voltammetric techniques, such as Square Wave Voltammetry (SWV) and Differential Pulse Voltammetry (DPV), offer enhanced sensitivity for quantification by minimizing background currents and maximizing the signal-to-noise ratio solubilityofthings.com. These methods are frequently employed for the determination of phenolic compounds and quinones in complex matrices, allowing for the quantification of analytes at low concentrations mdpi.com.

Table 6.3.1: Representative Electroanalytical Parameters for Related Quinone/Phenolic Compounds

| Technique | Analyte Example (Related) | Key Parameter Measured | Typical Value/Range (Contextual) | Reference |

| Cyclic Voltammetry (CV) | Rosmarinic Acid | Peak Potential (E) | ~ +0.2 V (at specific pH) | researchgate.net |

| Cyclic Voltammetry (CV) | General Quinones | Redox Reversibility | Often quasi-reversible | sci-hub.sechemrxiv.orgscribd.com |

| Square Wave Voltammetry (SWV) | Carnosic Acid | Detection Limit | Not specified for SWV | mdpi.com |

| Electrochemical Impedance Spectroscopy (EIS) | Aptasensor Immobilization | Charge Transfer Resistance (Rct) | Changes upon analyte binding | nih.govfrontiersin.org |

Note: Values are illustrative and context-dependent, derived from studies on related compounds or general electrochemical principles.

Development of Biosensors and Affinity-Based Assays for this compound Detection

Biosensors and affinity-based assays offer highly specific and sensitive methods for detecting target molecules, including natural products like this compound. These approaches typically involve a biorecognition element (e.g., antibody, aptamer) that selectively binds to the analyte, coupled with a transducer that converts this binding event into a measurable signal.

Affinity-Based Assays: Immunochromatographic assays, such as Lateral Flow Immunoassays (LFIA), have been developed for the detection of key constituents of rosemary extracts, including rosmanol nih.gov. These assays utilize antibodies with high affinity for the target compounds. For instance, an LFIA developed for rosemary herb extract demonstrated the ability to detect rosmanol with a limit of detection (LOD) of 0.169 μg/kg in food samples, providing rapid, semi-quantitative results nih.gov. Such antibody-based approaches are well-suited for the detection of specific molecular structures like this compound, provided suitable antibodies can be generated or identified.

Biosensor Development: Aptasensors, which employ aptamers (short, single-stranded DNA or RNA molecules) as the biorecognition element, represent another promising avenue. Aptamers can be selected for high affinity and specificity towards target molecules, including small compounds and proteins nih.gov. Electrochemical aptasensors, for example, can transduce the binding of an analyte to an immobilized aptamer into changes in electrical signals, such as current, potential, or impedance mdpi.com. Electrochemical impedance spectroscopy (EIS) is frequently used to monitor these binding events, where the change in charge transfer resistance upon analyte binding serves as the detection signal nih.govfrontiersin.org. While specific aptasensors for this compound are not detailed in the reviewed literature, the principles applied to other phenolic compounds or quinones could be adapted. For example, aptamers have been developed for related molecules, and their binding has been monitored using label-free impedimetric aptasensors nih.gov.

Table 6.4.1: Affinity Assay Performance for Rosmanol and Related Compounds

| Assay Type | Target Analyte | Biorecognition Element | Transducer/Detection Method | Limit of Detection (LOD) | Sample Type | Reference |

| Lateral Flow Immunoassay (LFIA) | Rosmanol | Monoclonal Antibody | Immunochromatographic | 0.169 μg/kg | Ham Sausage, Dairy | nih.gov |

| Lateral Flow Immunoassay (LFIA) | Carnosic Acid | Monoclonal Antibody | Immunochromatographic | 0.044 μg/kg | Ham Sausage, Dairy | nih.gov |

| Aptasensor (Impedimetric) | Anatoxin-a | DNA Aptamer | Electrochemical (EIS) | 0.5 nM | Not specified | nih.gov |

Note: Data for this compound is inferred from studies on related compounds like rosmanol.

In Vitro Biotransformation and Metabolic Fate of Rosmanol Quinone

The metabolism of rosmanol (B1679572) quinone involves a complex interplay of enzymatic reactions, primarily aimed at transforming the parent compound into more water-soluble metabolites for excretion.

Role of Cytochrome P450 Enzymes (CYPs) and Other Oxidoreductases

Cytochrome P450 (CYP) enzymes, particularly those in families 1, 2, and 3, are central to the oxidative metabolism of xenobiotics, including phenolic compounds like rosmanol quinone. While specific studies detailing the direct enzymatic biotransformation of this compound by individual CYP isoforms are limited, related compounds like rosmanol and carnosic acid are known substrates for these enzymes. Research indicates that rosemary diterpenes, including rosmanol, can undergo oxidation reactions. For instance, carnosic acid can be oxidized to carnosol (B190744), which can then be further transformed into rosmanol or its quinone derivatives researchgate.netmdpi.comresearchgate.netnih.gov. This suggests that CYP enzymes, along with other oxidoreductases, likely play a role in the initial oxidation or reduction steps of this compound metabolism. Studies on rosmarinic acid, a related polyphenol, have identified oxidation of its catechol to ortho-quinone intermediates as a metabolic pathway researchgate.net. The specific CYP isoforms involved in the metabolism of this compound remain an area for further investigation.

Conjugation Reactions (e.g., Glucuronidation, Sulfation, Glutathione (B108866) Conjugation)

Conjugation reactions are critical Phase II metabolic processes that increase the water solubility of xenobiotics, facilitating their excretion.

Glucuronidation and Sulfation: Studies on related rosemary diterpenes, such as carnosic acid and rosmanol, have identified glucuronides and sulfates as significant metabolites in various in vitro and in vivo systems mdpi.comfoodstandards.govt.nz. It is highly probable that this compound, or its hydroxylated metabolites, would also be substrates for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), leading to the formation of glucuronide and sulfate (B86663) conjugates, respectively.

Glutathione Conjugation: Quinone structures are known to be electrophilic and can readily react with nucleophiles, particularly glutathione (GSH), a key cellular antioxidant. Studies on rosmarinic acid have identified glutathione adducts formed from its ortho-quinone intermediates researchgate.net. Given the quinone structure of this compound, direct conjugation with glutathione is a plausible metabolic pathway, which would lead to detoxification and subsequent elimination.

Identification and Structural Elucidation of in vitro Metabolites

Research on rosemary extracts and their constituent compounds has provided insights into potential metabolites. While direct identification of in vitro metabolites specifically for this compound is scarce, studies on related compounds offer a predictive framework.

Oxidative Metabolites: Rosmanol itself can be oxidized to this compound researchgate.netnih.gov. Conversely, carnosol quinone can be reduced to carnosol, and rosmanol can be oxidized to this compound, indicating a redox equilibrium involving these quinone forms researchgate.netnih.gov.

Conjugated Metabolites: Glucuronide and sulfate conjugates of rosmanol have been identified in metabolic studies of rosemary extracts mdpi.comfoodstandards.govt.nz. It is reasonable to infer that similar conjugation pathways would apply to this compound.

Table 1: Identified or Predicted in vitro Metabolites of this compound and Related Compounds

| Metabolite Class | Specific Metabolite (Predicted/Identified) | Pathway | Reference(s) |

| Oxidized/Reduced Form | Carnosol quinone | Oxidation of carnosol; Reduction of carnosol quinone | researchgate.netresearchgate.netnih.gov |

| Oxidized/Reduced Form | Rosmanol | Reduction of carnosol quinone; Oxidation by carnosol quinone | researchgate.netnih.gov |

| Conjugated | This compound glucuronide | Glucuronidation (predicted) | mdpi.comfoodstandards.govt.nz |

| Conjugated | This compound sulfate | Sulfation (predicted) | mdpi.comfoodstandards.govt.nz |

| Glutathione Adduct | This compound-GSH conjugate | Glutathione conjugation (predicted) | researchgate.net |

Cellular Uptake and Efflux Mechanisms of this compound

The cellular fate of this compound is also influenced by its ability to be transported across cell membranes and its subsequent intracellular distribution.

Involvement of Transporter Proteins (e.g., ABC transporters, SLC transporters)

Information regarding the specific transporter proteins involved in the uptake or efflux of this compound is not extensively detailed in the literature. However, studies on other rosemary diterpenes, such as carnosic acid and rosmanol, suggest cellular uptake occurs, with some evidence pointing towards more effective absorption across the basolateral membrane in Caco-2 cell models uoa.gr. The involvement of ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters in the disposition of this compound cannot be ruled out and warrants further investigation. These transporters are crucial for mediating the entry and exit of various xenobiotics and endogenous compounds across cellular membranes.

Intracellular Localization and Compartmentalization Studies

Direct studies on the intracellular localization of this compound are limited. However, studies on related rosemary compounds indicate that phenolic diterpenes are generally distributed within cellular compartments. For example, carnosic acid, carnosol, and rosmanol are typically found in photosynthetic green tissues, specifically within chloroplasts mdpi.com. The lipophilic nature of these diterpenes suggests potential partitioning into cellular membranes and lipid-rich organelles. Further research is needed to precisely determine the intracellular compartments where this compound resides and to understand any specific interactions it may have within the cell.

Compound List

this compound

Rosmanol

Carnosol

Carnosic acid

Rosmarinic acid

Carnosol quinone

Glutathione (GSH)

this compound glucuronide

this compound sulfate

this compound-GSH conjugate

Non-Enzymatic Degradation Pathways and Stability Studies in Experimental Environments

This compound, as a derivative of phenolic diterpenes found in rosemary, exhibits chemical properties that influence its stability in different environments. Research indicates that quinone structures can be susceptible to various degradation processes, including those influenced by pH, temperature, and light. Understanding these pathways is crucial for maintaining the integrity of this compound in experimental settings and for interpreting its behavior in biological systems.

pH and Temperature Stability Profiles

Studies on related compounds suggest that phenolic diterpenes, including those that can form quinone derivatives, can be affected by pH and temperature. Carnosol, a precursor to this compound, has been noted as being unstable at higher pH levels, potentially due to enhanced redox properties in alkaline solutions researchgate.net. While specific data for this compound's stability across a range of pH values is not extensively detailed, its quinone structure implies potential reactivity. For instance, carnosic acid quinone, a related compound, can isomerize and undergo redox reactions, suggesting that this compound might also participate in similar transformations under varying conditions acs.orgnih.gov.

Light Sensitivity and Auto-oxidation Processes

Phenolic compounds, including those found in rosemary extracts, can be sensitive to light, which can trigger degradation and the formation of unique products researchgate.net. Auto-oxidation, a process driven by atmospheric oxygen, is also a significant factor in the degradation of these compounds. Carnosic acid, for instance, is known to be unstable and easily transformed into other diterpenes like carnosol and rosmanol in the presence of oxygen researchgate.netresearchgate.net. Rosmanol itself can be oxidized by carnosol quinone to produce this compound, indicating a potential auto-oxidation pathway where this compound is a product acs.org. Conversely, carnosol quinone can be reduced to carnosol, suggesting a redox equilibrium that might be influenced by light and oxygen exposure acs.org.

Stability in Various Cell Culture Media and Buffers

The stability of this compound in cell culture media and buffers is influenced by the specific composition of these solutions, particularly their pH, the presence of metal ions, and dissolved oxygen. Studies on related rosemary diterpenes, such as carnosic acid and carnosol, have observed their degradation in experimental media. For example, carnosic acid was found to degrade into carnosol and rosmanol, with this compound also being detected in such incubations uoa.gr. This suggests that this compound itself may undergo transformations or be formed as a degradation product in standard cell culture conditions.

Specific data on the stability of this compound in various common cell culture media (e.g., DMEM, RPMI) or standard buffers (e.g., PBS, Tris) is limited. However, given its chemical nature as a quinone derivative of a phenolic diterpene, it is reasonable to infer that its stability will be modulated by the buffer's pH and the presence of oxidizing or reducing agents. Experimental studies involving this compound would likely require careful optimization of media composition and incubation conditions to ensure its integrity or to accurately track its degradation products.

Compound Name List:

this compound

Carnosol

Carnosic acid

Rosmanol

Rosmarinic acid

Carnosic acid quinone

Carnosol quinone

Advanced Delivery Systems and Formulation Strategies for Enhanced in Vitro Efficacy of Rosmanol Quinone

Nanocarrier-Based Delivery Systems for Cellular Research

Nanocarriers offer a promising approach to augment the in vitro efficacy of poorly soluble compounds like rosmanol (B1679572) quinone. By encapsulating the active compound within a nanoparticle, it is possible to improve its solubility, protect it from degradation, and facilitate its uptake into cells.

Liposomal Encapsulation for Improved Cellular Permeation and Solubility

Liposomes are vesicular structures composed of one or more lipid bilayers, which can encapsulate both hydrophilic and hydrophobic compounds. For hydrophobic molecules like rosmanol quinone, liposomal formulation can significantly enhance aqueous solubility and improve cellular permeation. nih.gov The lipid bilayer of the liposome (B1194612) can fuse with the cell membrane, facilitating the direct delivery of the encapsulated compound into the cytoplasm.

Table 1: Characteristics of a Liposomal Formulation for Thymoquinone (B1682898)

| Parameter | Value |

|---|---|

| Hydrodynamic Diameter | < 260 nm |

| Polydispersity Index (PDI) | 0.6 |

| Zeta Potential | -23.0 mV |

| Physical Form | Amorphous |

Data from a study on thymoquinone-loaded liposomes, serving as a potential model for this compound. researchgate.net

Polymeric Nanoparticles (e.g., PLGA, PEGylated nanoparticles)

Polymeric nanoparticles, particularly those made from biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA), are another effective strategy for delivering hydrophobic compounds in vitro. researchgate.net These nanoparticles can encapsulate the drug within their polymeric matrix, protecting it from the aqueous environment and providing a sustained release. researchgate.net